molecular formula C12H12ClN B3350992 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 32570-13-1

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B3350992
CAS RN: 32570-13-1
M. Wt: 205.68 g/mol
InChI Key: IYROTROGAVWCEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Development of Synthetic Methods

The compound “1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole” can be used in the development of original synthetic methods. For instance, a related compound, 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole, was used to generate a stable carbanion in position 2 of the 5-nitroimidazole scaffold . This new synthetic method could allow access to new 2-substituted 5-nitroimidazole derivatives with various electrophiles .

Antibacterial and Anti-parasitic Properties

5-Nitroimidazoles, a class of compounds related to “1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole”, are known for their antibacterial and anti-parasitic properties . They are used for the treatment of parasitic infections caused by Entamoeba histolytica and Giardia lamblia, as well as infections caused by anaerobic bacteria .

Antiviral Properties

Chalcone derivatives, which can be synthesized from compounds like “1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole”, have shown antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Anti-inflammatory Properties

Chalcone derivatives also exhibit anti-inflammatory properties . They can be used in the development of drugs for the treatment of inflammatory diseases .

Antioxidant Properties

The antioxidant properties of chalcone derivatives make them useful in the development of drugs for the treatment of diseases caused by oxidative stress .

Anticancer Properties

Chalcone derivatives have shown anticancer properties . They can be used in the development of new anticancer drugs .

Mechanism of Action

Target of Action

It’s worth noting that pyrazole-bearing compounds, which share a similar structure with the compound , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Similar compounds, such as other organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons.

Biochemical Pathways

In the case of similar compounds, synthetic (or phase ii or conjugation) reactions are common . In these reactions, an endogenous or exogenous compound is coupled to an endogenous conjugating moiety, usually polar and in the range of 100 to 300 Da . This process generally leads to an increase in the compound’s polarity, enhancing its aqueous solubility and thus suitability for excretion .

Pharmacokinetics

The molecular weight of the compound is 154594 , which may influence its absorption and distribution. The compound’s structure, including its polar groups and size, will also impact its metabolism and excretion.

Result of Action

Similar pyrazole derivatives have shown significant antileishmanial and antimalarial activities . These activities are likely due to the compound’s interaction with its targets and its subsequent effects on cellular functions.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes understanding how to handle and store the compound safely .

properties

IUPAC Name

1-(2-chlorophenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYROTROGAVWCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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